molecular formula C9H13N3OS B11171599 N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B11171599
M. Wt: 211.29 g/mol
InChI Key: DDEWEFIIQZZUHJ-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of the thiadiazole ring and cyclohexanecarboxamide moiety, which imparts specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C9H13N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h6-7H,1-5H2,(H,11,12,13)

InChI Key

DDEWEFIIQZZUHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=CS2

Origin of Product

United States

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